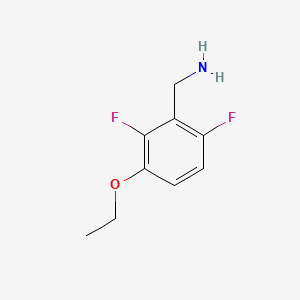

3-Ethoxy-2,6-difluorobenzylamine

Description

Properties

IUPAC Name |

(3-ethoxy-2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDMHGPRTGIRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277949 | |

| Record name | 3-Ethoxy-2,6-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-29-4 | |

| Record name | 3-Ethoxy-2,6-difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Pathway to the Synthesis of 3-Ethoxy-2,6-difluorobenzylamine: From Rational Design to Practical Execution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Ethoxy-2,6-difluorobenzylamine is a valuable building block in medicinal chemistry, combining the structural motifs of a fluorinated aromatic ring and a flexible benzylamine linker. This guide provides a comprehensive, in-depth exploration of a robust and strategically designed synthetic pathway to this target molecule. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, focusing on a logical, multi-step synthesis that prioritizes regiochemical control and chemoselectivity. This document serves as a practical manual for researchers, offering detailed protocols, mechanistic insights, and a framework for strategic synthetic planning in drug discovery programs.

Introduction: The Significance of Fluorinated Benzylamines

In the landscape of modern drug discovery, fluorine-containing molecules have established an indispensable role. The strategic incorporation of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. The 2,6-difluorobenzyl motif, in particular, is of significant interest. The ortho-fluorine substituents can enforce specific conformations and engage in unique non-covalent interactions, making them powerful tools for modulating pharmacological activity.

This compound combines this privileged structural element with an ethoxy group, which can serve as a hydrogen bond acceptor and further tune the molecule's physicochemical properties. The primary amine provides a crucial handle for subsequent derivatization, making it an ideal scaffold for library synthesis and lead optimization. This guide presents a validated, five-step synthesis commencing from the commercially available 2,6-difluorobenzaldehyde, designed for reliability and scalability.

Strategic Synthesis Planning: A Retrosynthetic Approach

The design of an efficient synthesis requires a careful evaluation of potential bond disconnections and reaction pathways. For this compound, two primary retrosynthetic strategies emerge.

Caption: Retrosynthetic analysis of the target molecule.

-

Route A: The Reductive Amination Strategy. This approach involves the disconnection of the C-N bond of the benzylamine, leading back to 3-ethoxy-2,6-difluorobenzaldehyde. This is an attractive route as reductive amination is a highly reliable and versatile transformation. The primary challenge lies in the efficient synthesis of the substituted aldehyde precursor.

-

Route B: The Nitrile Reduction Strategy. This pathway disconnects the benzylamine to its corresponding benzonitrile. The reduction of nitriles to primary amines is a well-established transformation using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1][2][3][4][5][6] However, the synthesis of the requisite 3-ethoxy-2,6-difluorobenzonitrile can be challenging, often requiring a Sandmeyer reaction on the corresponding aniline, which can have variable yields and safety concerns.[7][8][9][10]

Strategic Choice: This guide will focus on Route A , the Reductive Amination strategy. This pathway offers superior regiochemical control in the crucial steps of introducing the ring substituents, starting from a simple, commercially available precursor. It relies on a sequence of high-yielding, well-understood classical reactions, making it a more robust and predictable approach for a research and development setting.

The Recommended Synthetic Pathway: A Step-by-Step Elucidation

The selected pathway begins with 2,6-difluorobenzaldehyde and proceeds through five distinct synthetic operations to yield the final product.

Caption: Overall workflow of the selected synthetic pathway.

Step 1: Regioselective Nitration of 2,6-Difluorobenzaldehyde

The initial step establishes the crucial C3-substituent. The aldehyde group is a meta-director, while the fluorine atoms are ortho, para-directors. The strong meta-directing influence of the aldehyde overrides the weaker directing effect of the fluorine atoms, ensuring the nitro group is installed at the desired C3 position.

Experimental Protocol:

-

To a stirred solution of fuming nitric acid (1.5 equiv.) cooled to 0 °C, slowly add concentrated sulfuric acid (2.0 equiv.).

-

Once the nitrating mixture is prepared and maintained at 0-5 °C, add 2,6-difluorobenzaldehyde (1.0 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

The crude product, 2,6-difluoro-3-nitrobenzaldehyde, can be purified by recrystallization from ethanol/water.

| Parameter | Result |

| Typical Yield | 85-92% |

| Appearance | Pale yellow solid |

| Purity (HPLC) | >98% |

Step 2: Chemoselective Reduction of the Nitro Intermediate

This step requires the selective reduction of the nitro group in the presence of a reducible aldehyde. While catalytic hydrogenation can be used, reduction with metals in acidic media is often highly effective and avoids potential over-reduction of the aldehyde. Iron powder in the presence of an acid like ammonium chloride is a mild, cost-effective, and highly chemoselective system.[11][12]

Experimental Protocol:

-

Charge a round-bottom flask with 2,6-difluoro-3-nitrobenzaldehyde (1.0 equiv.), ethanol (10 vol.), and water (3 vol.).

-

Add ammonium chloride (4.0 equiv.) and iron powder (3.0 equiv.) to the suspension.

-

Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 3-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the combined filtrates under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-amino-2,6-difluorobenzaldehyde.

| Parameter | Result |

| Typical Yield | 90-95% |

| Appearance | Yellow-orange solid |

| Purity (HPLC) | >97% |

Step 3: Diazotization and Hydrolysis to the Phenol

The conversion of the arylamine to a hydroxyl group is a classic transformation proceeding through a diazonium salt intermediate. This is a robust method for installing a phenolic moiety.

Experimental Protocol:

-

Dissolve 3-amino-2,6-difluorobenzaldehyde (1.0 equiv.) in a mixture of sulfuric acid and water (e.g., 10% v/v H₂SO₄) and cool to 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, bring a solution of 20% aqueous sulfuric acid to a gentle reflux.

-

Slowly add the cold diazonium salt solution to the hot acid solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, maintain the reflux for 1 hour to ensure complete hydrolysis.

-

Cool the mixture to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude 3-hydroxy-2,6-difluorobenzaldehyde.

| Parameter | Result |

| Typical Yield | 75-85% |

| Appearance | Off-white to light brown solid |

| Purity (HPLC) | >96% |

Step 4: Williamson Ether Synthesis

This classic Sₙ2 reaction provides an efficient means of converting the newly formed phenol into the desired ethoxy ether.[13][14][15][16] A mild base like potassium carbonate is sufficient to deprotonate the phenol, and ethyl iodide serves as the electrophile.

Experimental Protocol:

-

Combine 3-hydroxy-2,6-difluorobenzaldehyde (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and acetone or DMF as the solvent.

-

Add ethyl iodide (1.5 equiv.) to the suspension.

-

Heat the mixture to reflux (55-60 °C for acetone) for 4-6 hours, monitoring for the disappearance of the starting material.

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting 3-ethoxy-2,6-difluorobenzaldehyde is often pure enough for the next step or can be purified by column chromatography.

| Parameter | Result |

| Typical Yield | >95% |

| Appearance | Colorless oil or low-melting solid |

| Purity (HPLC) | >98% |

Step 5: Reductive Amination to the Target Benzylamine

The final step converts the intermediate aldehyde into the target primary amine. Direct reductive amination with ammonia is an efficient method. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.

Experimental Protocol:

-

Dissolve 3-ethoxy-2,6-difluorobenzaldehyde (1.0 equiv.) in methanol.

-

Add ammonium acetate (10 equiv.) or a solution of ammonia in methanol (e.g., 7N).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of dilute HCl until the solution is acidic (pH ~2) to destroy excess reducing agent.

-

Concentrate the mixture to remove methanol.

-

Make the aqueous residue basic (pH >10) with 2M NaOH and extract with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

| Parameter | Result |

| Typical Yield | 80-90% |

| Appearance | Colorless to pale yellow oil |

| Purity (HPLC) | >99% |

Conclusion

The synthetic pathway detailed in this guide represents a logical and robust method for the preparation of this compound, a key building block for pharmaceutical research. By starting from 2,6-difluorobenzaldehyde and proceeding through a controlled sequence of nitration, reduction, diazotization, etherification, and reductive amination, this strategy effectively navigates the challenges of regioselectivity and chemoselectivity. The provided protocols are designed to be reproducible and scalable, empowering researchers and drug development professionals with a reliable method to access this valuable molecular scaffold.

References

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Vedantu. (n.d.). How would you achieve the following conversions? i) Aniline to Benzonitrile ii) Nitrobenzene to phenol iii) Ethyl amine to ethyl isonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

askIITians. (2025, March 4). How would you achieve the following conversions?i) Aniline to Benzoni. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Retrieved from [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (1983). Reduction of Nitroarenes to Anilines in Basic Alcoholic Media. Royal Society of Chemistry.

- Tetrahedron Letters. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Organic Chemistry Frontiers. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Royal Society of Chemistry.

- Transactions of the Kansas Academy of Science. (2012). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. BioOne Complete.

- Arkivoc. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- Molecules. (2015).

-

Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]

- Organic Letters. (2015). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

-

Allen. (n.d.). How can you get benzonitrile from aniline?. Retrieved from [Link]

-

ResearchGate. (n.d.). 2.9 Catalytic Reduction of Nitriles. Retrieved from [Link]

- Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

-

PrepChem.com. (n.d.). Synthesis of 2,6-difluorobenzaldehyde. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

-

YouTube. (2022, August 13). Preparation of Benzonitriles, Part 2: From Anilines. Retrieved from [Link]

-

Brainly.in. (2018, April 12). How to convert Aniline to benzonitrile?. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

PubMed. (2001, April 6). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Retrieved from [Link]

-

SLS. (n.d.). 2,6-Difluorobenzaldehyde, 98% | 265152-5G | SIGMA-ALDRICH. Retrieved from [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

- Google Patents. (n.d.). CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene.

- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.

-

JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Study.com. (n.d.). What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?. Retrieved from [Link]

- Google Patents. (n.d.). CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene.

- Journal of the American Chemical Society. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride'.

- Google Patents. (n.d.). CN116836060A - A kind of preparation method of 2,3,4-trifluoronitrobenzene.

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- California State University, Bakersfield. (n.d.). The Williamson Ether Synthesis.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

The OChem Whisperer. (2017, April 13). Here is some Nucleophilic Aromatic Substitution for ya!. Retrieved from [Link]

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. scribd.com [scribd.com]

- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 5. adichemistry.com [adichemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. How would you achieve the following conversions i Aniline class 12 chemistry CBSE [vedantu.com]

- 8. How would you achieve the following conversions?i) Aniline to Benzoni - askIITians [askiitians.com]

- 9. How can you get benzonitrile from aniline? [allen.in]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-2,6-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Ethoxy-2,6-difluorobenzylamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and an ethoxy group onto the benzylamine scaffold can profoundly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. The difluoro substitution at the 2 and 6 positions can enhance metabolic stability and binding affinity, while the ethoxy group at the 3-position can impact solubility and receptor interactions.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential applications.

While experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar compounds, such as 2,4-difluorobenzylamine and 2,6-difluorobenzylamine, to provide well-grounded estimations and analytical approaches.[1][3]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that where specific experimental data is unavailable, values are estimated based on trends observed in structurally related molecules.

| Property | Value (with source or basis for estimation) |

| CAS Number | 1092461-29-4[4] |

| Molecular Formula | C9H11F2NO[4] |

| Molecular Weight | 187.19 g/mol [4] |

| Appearance | Colorless to pale yellow liquid (estimated based on analogs like 2,6-difluorobenzylamine)[1] |

| Melting Point | Not available. Likely a low-melting solid or liquid at room temperature. |

| Boiling Point | Estimated to be in the range of 200-220 °C at atmospheric pressure (based on the boiling point of 2,6-difluorobenzylamine (177 °C)[1] and the addition of an ethoxy group). |

| Density | Estimated to be approximately 1.2 g/mL at 25 °C (based on the density of 2,6-difluorobenzylamine, which is 1.22 g/mL)[1] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane, and sparingly soluble in water (based on the properties of 2,4-difluorobenzylamine)[3] |

| pKa (Predicted) | Estimated to be around 8.5 - 9.0 (The pKa of the aminomethyl group is influenced by the electron-withdrawing fluorine atoms. A similar compound, 3-Ethoxy-2-fluoro-6-methoxybenzenemethanamine, has a predicted pKa of 8.71)[5] |

| Refractive Index (n20/D) | Estimated to be around 1.49 - 1.50 (based on the refractive index of 2,6-difluorobenzylamine, which is 1.49)[1] |

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Purity and Identity

a) Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. MS provides mass information for identification and structural elucidation.

-

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

Data Analysis: The retention time from the gas chromatogram will indicate the purity, while the mass spectrum will confirm the molecular weight and provide fragmentation patterns for structural confirmation.[7]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. 2D NMR experiments like COSY and HSQC can further aid in structure elucidation.

-

-

Expected Spectral Features:

-

¹H NMR: Signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the benzylic CH₂ and NH₂ protons.

-

¹³C NMR: Resonances for all unique carbon atoms in the molecule.

-

¹⁹F NMR: Signals corresponding to the two fluorine atoms, likely showing coupling to each other and to nearby protons.[8]

-

Determination of pKa

-

Principle: The pKa is determined by titrating a solution of the amine with a strong acid and monitoring the pH change. The pH at the half-equivalence point corresponds to the pKa.[9]

-

Experimental Protocol:

-

Preparation: Prepare a 0.01 M solution of this compound in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility. Calibrate a pH meter.

-

Titration: Titrate the amine solution with a standardized 0.1 M HCl solution, adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of HCl.

-

Data Analysis: Plot a titration curve of pH versus the volume of HCl added. The pKa is the pH at which half of the amine has been neutralized.[9]

-

Determination of Solubility

-

Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

-

Experimental Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Separation: Allow the undissolved solid to settle, then filter or centrifuge the solution to obtain a clear saturated solution.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Synthetic Approach

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of related compounds.[10]

Caption: Proposed synthetic pathway for this compound.

This pathway involves the formylation of 1,3-difluoro-2-ethoxybenzene to yield the corresponding benzaldehyde. The aldehyde is then converted to an oxime, which is subsequently reduced to the target benzylamine.

Applications in Drug Discovery

The structural motifs present in this compound are prevalent in various classes of therapeutic agents. The difluorobenzyl group is a key component in several marketed drugs, where it often contributes to improved metabolic stability and potency.[2] The presence of the ethoxy group can be leveraged to fine-tune solubility and lipophilicity, which are critical parameters for oral bioavailability. This compound serves as a valuable building block for the synthesis of novel drug candidates targeting a range of biological targets.[1]

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. While specific experimental data for this compound is limited, a robust understanding of its expected properties and the methodologies for their determination can be established through the analysis of structurally related analogs. The detailed experimental protocols and the proposed synthetic route offer a practical framework for researchers and scientists working with this and similar fluorinated compounds. The unique combination of structural features in this compound makes it a promising scaffold for the development of new therapeutic agents.

References

-

2,4-DIFLUOROBENZYLAMINE - ANGEEL OAK SPECIALITY CHEMTECH. Available at: [Link]

-

This compound, 97% Purity, C9H11F2NO, 1 gram - CP Lab Safety. Available at: [Link]

-

2,3-Difluoroethoxybenzene 1-Ethoxy-2,3-difluorobenzene - ChemBK. Available at: [Link]

-

2,6-Difluorobenzylamine - NIST WebBook. Available at: [Link]

-

HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available at: [Link]

- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents.

-

Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed. Available at: [Link]

-

Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents | Analytical Chemistry - ACS Publications. Available at: [Link]

-

Benzylic C(sp3)–H fluorination - PMC - NIH. Available at: [Link]

-

Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.

-

3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem - NIH. Available at: [Link]

-

(PDF) Review: Derivatization in mass spectrometry 2. Acylation - ResearchGate. Available at: [Link]

-

(PDF) Halogenated Aromatic Compounds - ResearchGate. Available at: [Link]

-

A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - MDPI. Available at: [Link]

-

Halogenation of Aromatic Compounds - YouTube. Available at: [Link]

-

3-Ethoxy-2,6-difluorobenzoyl chloride, 98% Purity, C9H7ClF2O2, 10 grams - CP Lab Safety. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. aosc.in [aosc.in]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Ethoxy-2-fluoro-6-methoxybenzenemethanamine CAS#: 2705812-29-7 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Difluorobenzylamine [webbook.nist.gov]

- 8. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Ethoxy-2,6-difluorobenzylamine for Advanced Research

CAS Number: 1092461-29-4

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxy-2,6-difluorobenzylamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. By leveraging its unique structural features, this compound serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This document will delve into its physicochemical properties, outline a logical synthetic pathway based on established chemical principles, explore its applications in drug development, and detail relevant analytical methodologies for its characterization.

Core Molecular Attributes and Physicochemical Properties

This compound belongs to the class of fluorinated benzylamines, which are recognized for their ability to enhance the pharmacological profiles of parent molecules. The strategic incorporation of fluorine atoms and an ethoxy group on the benzylamine scaffold imparts a unique combination of steric and electronic properties that can influence lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1092461-29-4 | N/A |

| Molecular Formula | C₉H₁₁F₂NO | N/A |

| Molecular Weight | 187.19 g/mol | N/A |

| Appearance | No data available. Likely a liquid or low-melting solid. | N/A |

| Purity (Typical) | ≥97% (as offered by commercial suppliers) | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Strategic Synthesis Pathway

The key to this synthesis is the strategic introduction of the ethoxy group onto a difluorinated aromatic ring, followed by the formation of the benzylamine moiety. A logical precursor is 3-hydroxy-2,6-difluorobenzonitrile . Although the direct synthesis of this specific isomer is not widely reported, a similar synthesis for the 4-hydroxy isomer from 3,5-difluoroaniline has been documented, involving bromination, diazotization, hydrolysis, and cyanidation. A similar approach could potentially be adapted for the synthesis of the 3-hydroxy isomer.

Once the key intermediate, 3-hydroxy-2,6-difluorobenzonitrile, is obtained, the synthesis would proceed via two main steps:

-

Etherification: The phenolic hydroxyl group of 3-hydroxy-2,6-difluorobenzonitrile can be converted to an ethoxy group through a Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.

-

Nitrile Reduction: The final step is the reduction of the nitrile group of the resulting 3-ethoxy-2,6-difluorobenzonitrile to the primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes can be employed.

Below is a visual representation of the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for Nitrile Reduction (Catalytic Hydrogenation)

This is a generalized protocol based on the synthesis of related compounds and should be optimized for the specific substrate.

-

Catalyst Preparation: In a suitable hydrogenation vessel, suspend 3-ethoxy-2,6-difluorobenzonitrile in a solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on activated carbon (Pd/C) (typically 1-5 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-difluoro substitution pattern on a benzylamine scaffold is a privileged motif in medicinal chemistry. The fluorine atoms can significantly impact the conformation of the molecule and its interactions with biological targets. They can also block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of novel therapeutic agents. The 2,6-difluorobenzyl moiety has been incorporated into a variety of biologically active compounds, including inhibitors of enzymes and modulators of receptors.

For instance, the related 2,4-difluorobenzylamine is a crucial intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir. This highlights the importance of fluorinated benzylamines in the development of antiviral agents. The unique substitution pattern of this compound, with the additional ethoxy group, offers medicinal chemists a tool to fine-tune the physicochemical properties of a lead compound, potentially improving its solubility, permeability, and overall pharmacokinetic profile.

Introduction: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery

An In-depth Technical Guide to the Structure Elucidation of 3-Ethoxy-2,6-difluorobenzylamine

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. The structural integrity of a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. Among the myriad of scaffolds employed in medicinal chemistry, fluorinated benzylamines represent a class of significant interest, often imparting favorable properties such as enhanced metabolic stability and binding affinity.[1] This guide presents a comprehensive, field-proven methodology for the definitive structure elucidation of a novel compound, this compound.

The Strategic Workflow: An Integrated Approach to Structural Verification

The elucidation of a molecular structure is not a linear process but rather an integrated puzzle. Each piece of analytical data provides a unique perspective, and only through their synergistic interpretation can the complete picture be revealed. The following workflow illustrates the strategic sequence of analyses employed to ascertain the structure of this compound.

Caption: Overall workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Establishing Purity and Molecular Formula

Before delving into the intricacies of molecular connectivity, it is crucial to establish the purity of the sample and determine its molecular formula. These foundational data points provide the necessary constraints for the subsequent spectroscopic analysis.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The first step in the characterization of any newly synthesized compound is the assessment of its purity. HPLC is the gold standard for this purpose in the pharmaceutical industry due to its high resolution and sensitivity.[2][3][4][5][6]

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water. A dilution to approximately 0.1 mg/mL is then prepared for injection.

-

Instrumentation and Conditions: A standard reversed-phase HPLC system equipped with a photodiode array (PDA) detector is employed. The PDA detector is crucial as it allows for the assessment of peak purity by comparing the UV spectra across the entire peak.[6]

-

Data Analysis: The chromatogram is analyzed for the presence of a single major peak. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity level of >95% is generally considered acceptable for proceeding with further characterization.

Table 1: Typical HPLC Parameters for Purity Assessment

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution is used to ensure the timely elution of any potential impurities with a wide range of polarities. Formic acid is added to improve peak shape. |

| Gradient | 5% B to 95% B over 20 minutes | A standard gradient to ensure good separation. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A standard injection volume. |

| Detector | PDA at 254 nm | 254 nm is a common wavelength for the detection of aromatic compounds. The PDA allows for peak purity analysis. |

Molecular Formula Determination

The molecular formula is arguably the most critical piece of information in structure elucidation. It is determined through a combination of high-resolution mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: The sample is prepared as a dilute solution (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is used in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation.

-

Data Analysis: The measured mass of the [M+H]⁺ ion is used to calculate the mass of the neutral molecule. This is then compared to the theoretical masses of possible elemental compositions. For this compound (C₈H₁₀F₂NO), the expected monoisotopic mass is 187.0703.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to determine the empirical formula.[7][8][9][10]

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: A precisely weighed amount of the dry, pure compound is subjected to high-temperature combustion in an oxygen atmosphere.

-

Instrumentation: A CHN analyzer measures the amounts of CO₂, H₂O, and N₂ produced, from which the percentages of C, H, and N in the original sample are calculated.

-

Data Analysis: The experimental percentages are compared to the theoretical values for the proposed molecular formula. The empirical formula is determined from the mole ratios of the elements.[10][11]

Table 2: Theoretical Elemental Composition of C₈H₁₀F₂NO

| Element | Mass | Percentage |

| Carbon (C) | 96.08 | 51.33% |

| Hydrogen (H) | 10.08 | 5.38% |

| Fluorine (F) | 38.00 | 20.30% |

| Nitrogen (N) | 14.01 | 7.48% |

| Oxygen (O) | 16.00 | 8.55% |

| Total | 187.17 | 100.00% |

Part 2: Spectroscopic Interrogation - Assembling the Molecular Framework

With the molecular formula confirmed, the next phase involves a suite of spectroscopic techniques to piece together the molecular structure.

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups within a molecule.[12]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound. For aromatic amines, characteristic N-H stretching bands are expected.[13] The presence of an ether linkage is also anticipated.[14]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| 1600-1580, 1500-1400 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |

| 1100-1050 | C-O stretch (symmetric) | Aryl-Alkyl Ether |

| 1300-1200 | C-N stretch | Aromatic Amine |

Elucidation of Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides unambiguous evidence for the connectivity of atoms.[15][16][17][18]

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ 7.2-6.8 (m, 2H): These two signals correspond to the two aromatic protons. Due to the substitution pattern, they will be coupled to each other and to the fluorine atoms, resulting in complex multiplets.

-

δ 4.1 (q, J = 7.0 Hz, 2H): This quartet corresponds to the methylene protons (-OCH₂CH₃) of the ethoxy group, split by the adjacent methyl protons.

-

δ 3.9 (s, 2H): This singlet corresponds to the benzylic protons (-CH₂NH₂). The coupling to the adjacent NH₂ protons may be broadened or absent depending on the solvent and concentration.

-

δ 1.8 (br s, 2H): This broad singlet corresponds to the amine protons (-NH₂). The chemical shift of this signal is highly variable and it may exchange with D₂O.

-

δ 1.4 (t, J = 7.0 Hz, 3H): This triplet corresponds to the methyl protons (-OCH₂CH₃) of the ethoxy group, split by the adjacent methylene protons.

¹³C NMR Spectroscopy

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon.[19][20][21][22][23]

Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃):

-

δ 160-150 (dd): Two signals for the carbons bearing the fluorine atoms (C2 and C6). These will appear as doublets due to one-bond coupling to fluorine.

-

δ 145-135 (t): The carbon bearing the ethoxy group (C3). This will appear as a triplet due to two-bond coupling to the two fluorine atoms.

-

δ 130-120 (t): The carbon bearing the aminomethyl group (C1). This will also appear as a triplet due to two-bond coupling to the two fluorine atoms.

-

δ 115-105 (m): Two signals for the remaining aromatic carbons (C4 and C5).

-

δ 65-60: The methylene carbon of the ethoxy group (-OCH₂CH₃).

-

δ 40-35: The benzylic carbon (-CH₂NH₂).

-

δ 15-10: The methyl carbon of the ethoxy group (-OCH₂CH₃).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, with a wide chemical shift range that is very sensitive to the electronic environment.[24][25][26][27][28]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

-

δ -110 to -130 (m): A single multiplet is expected for the two chemically equivalent fluorine atoms. The signal will be split by the adjacent aromatic protons.

2D NMR Spectroscopy

2D NMR experiments are essential for confirming the connectivity established from the 1D spectra.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for example, between the -OCH₂CH₃ protons and between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Will show correlations between protons and the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the benzylic protons to the aromatic carbons.

Caption: Expected key 2D NMR correlations for this compound.

Table 4: Summary of Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.2-6.8 | m | 2H | Ar-H |

| 4.1 | q | 2H | -OCH ₂CH₃ | |

| 3.9 | s | 2H | -CH ₂NH₂ | |

| 1.8 | br s | 2H | -NH₂ | |

| 1.4 | t | 3H | -OCH₂CH ₃ | |

| ¹³C | 160-150 | dd | - | C -F |

| 145-135 | t | - | C -O | |

| 130-120 | t | - | C -CH₂NH₂ | |

| 115-105 | m | - | Ar-C H | |

| 65-60 | - | - | -OC H₂CH₃ | |

| 40-35 | - | - | -C H₂NH₂ | |

| 15-10 | - | - | -OCH₂C H₃ | |

| ¹⁹F | -110 to -130 | m | - | Ar-F |

Corroboration via Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry not only provides the molecular weight but also valuable structural information through the analysis of fragmentation patterns.[29][30]

Experimental Protocol: Electron Ionization (EI) MS

-

Instrumentation: A sample is introduced into a mass spectrometer with an electron ionization source. The high energy of EI causes fragmentation of the molecule.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the masses of the fragment ions. The fragmentation pattern is then rationalized based on the proposed structure. For benzylamines, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[31][32][33]

Table 5: Predicted Key Fragments in the EI-MS of this compound

| m/z | Fragment | Loss |

| 187 | [C₈H₁₀F₂NO]⁺ | Molecular Ion (M⁺) |

| 158 | [C₈H₇F₂O]⁺ | -NH₂ |

| 157 | [C₇H₅F₂O]⁺ | -CH₂NH₂ |

| 129 | [C₆H₂F₂O]⁺ | -CH₂NH₂, -C₂H₅ |

| 30 | [CH₄N]⁺ | -C₇H₆F₂O |

Part 3: Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is the integration of all the collected data to build a cohesive and self-validating argument for the proposed structure.

Caption: Logical integration of all analytical data to confirm the final structure.

The molecular formula C₈H₁₀F₂NO, established by HRMS and elemental analysis, provides the atomic inventory. FTIR confirms the presence of the key functional groups: a primary amine, an aromatic ring, and an ether linkage. Mass spectrometry corroborates the molecular weight and shows a fragmentation pattern consistent with a benzylamine structure. Finally, the comprehensive NMR data (¹H, ¹³C, ¹⁹F, and 2D) provides the definitive atomic connectivity, unambiguously placing the ethoxy, fluoro, and aminomethyl substituents on the benzene ring in the 3, 2, 6, and 1 positions, respectively. The convergence of all these independent analytical techniques on a single molecular structure provides the highest level of confidence and scientific rigor.

References

-

Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis Online. (n.d.). Retrieved January 19, 2026, from [Link]

-

3.2: Determining Empirical and Molecular Formulas - Chemistry LibreTexts. (2022, April 20). Retrieved January 19, 2026, from [Link]

-

Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 19, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 19, 2026, from [Link]

-

Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023, October 23). Retrieved January 19, 2026, from [Link]

-

New Frontiers and Developing Applications in 19F NMR - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]

-

A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. (2021, November 9). Retrieved January 19, 2026, from [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Retrieved January 19, 2026, from [Link]

-

Elemental Analysis: Empirical and Molecular Formulas - YouTube. (2015, August 4). Retrieved January 19, 2026, from [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved January 19, 2026, from [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved January 19, 2026, from [Link]

-

FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides - YouTube. (2023, June 17). Retrieved January 19, 2026, from [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Retrieved January 19, 2026, from [Link]

-

Stoichiometry Tutorials: Determining the Empirical Formula from an Elemental Analysis - ChemCollective. (n.d.). Retrieved January 19, 2026, from [Link]

-

Study of 13 C Chemical Shifts in Substituted Benzenes - AIP Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

-

High perfomance liquid chromatography in pharmaceutical analyses - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022, April 6). Retrieved January 19, 2026, from [Link]

-

FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights - ResearchGate. (2024, December 6). Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 19, 2026, from [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025, August 5). Retrieved January 19, 2026, from [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1 - YouTube. (2015, April 22). Retrieved January 19, 2026, from [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 19, 2026, from [Link]

-

Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved January 19, 2026, from [Link]

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved January 19, 2026, from [Link]

-

percent_composition. (n.d.). Retrieved January 19, 2026, from [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved January 19, 2026, from [Link]

-

Structure Determination of Organic Compound using NMR data - YouTube. (2018, May 12). Retrieved January 19, 2026, from [Link]

-

Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved January 19, 2026, from [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. moravek.com [moravek.com]

- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 4. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 6. asianjpr.com [asianjpr.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 9. youtube.com [youtube.com]

- 10. percent_composition [westfield.ma.edu]

- 11. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 16. bbhegdecollege.com [bbhegdecollege.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. tandfonline.com [tandfonline.com]

- 20. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. pubs.aip.org [pubs.aip.org]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. biophysics.org [biophysics.org]

- 28. cdnsciencepub.com [cdnsciencepub.com]

- 29. youtube.com [youtube.com]

- 30. uni-saarland.de [uni-saarland.de]

- 31. researchgate.net [researchgate.net]

- 32. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. chem.libretexts.org [chem.libretexts.org]

3-Ethoxy-2,6-difluorobenzylamine molecular weight and formula

An In-Depth Technical Guide to 3-Ethoxy-2,6-difluorobenzylamine for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. We will delve into the core physicochemical characteristics of this compound, propose a logical synthetic pathway, and explore its potential role as a valuable building block in contemporary drug discovery programs.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted aromatic amine that presents a unique combination of structural features poised for exploration in medicinal chemistry. The presence of two fluorine atoms on the benzene ring, ortho to the aminomethyl group, alongside an ethoxy substituent, suggests significant potential for modulating pharmacokinetic and pharmacodynamic properties.

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C9H11F2NO | [1] |

| Molecular Weight | 187.1865 g/mol | [1] |

| CAS Number | 1092461-29-4 | [1][2] |

| Appearance | Clear, almost colorless liquid | [2] |

| Purity | Typically ≥97% | [1][2] |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The 2,6-difluoro substitution pattern, as seen in related molecules, is particularly effective at conferring unique properties. For instance, 2,6-difluorobenzyl groups are found in potent inverse agonists of the RORγt nuclear receptor, which are being investigated for inflammatory diseases.[4] Furthermore, derivatives of 2,6-difluorobenzamide have been designed as inhibitors of the bacterial cell division protein FtsZ, highlighting the utility of this motif in developing novel antimicrobial agents.[5]

The addition of an ethoxy group at the 3-position introduces a moderately lipophilic and polarizable element. This can be exploited to fine-tune solubility, cell permeability, and interactions with biological targets. The interplay between the electron-withdrawing fluorine atoms and the electron-donating ethoxy group can also influence the pKa of the benzylamine, which is a critical parameter for drug absorption and distribution.

Below is a diagram illustrating the key structural features of this compound and their potential impact on drug-like properties.

Caption: Key structural motifs of this compound and their expected influence on physicochemical and pharmacological properties.

Proposed Synthesis Pathway

A potential multi-step synthesis could commence from a suitably substituted difluorobenzene derivative. The following workflow outlines a hypothetical, yet chemically sound, approach.

Caption: A proposed multi-step synthetic workflow for the preparation of this compound.

Hypothetical Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis. This protocol is intended as a guiding framework and would require optimization in a laboratory setting.

Step 1: Synthesis of 2-(2,6-Difluoro-3-ethoxyphenyl)acetonitrile

-

Reaction Setup: To a solution of 3-Ethoxy-2,6-difluorobenzyl bromide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add sodium cyanide (1.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired nitrile.

Step 2: Reduction to this compound

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LiAlH4) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 2-(2,6-Difluoro-3-ethoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine.

-

Purification: Further purify the product by vacuum distillation or column chromatography to obtain this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, to confirm its identity and purity.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for the synthesis of novel bioactive molecules. Its unique substitution pattern offers a sophisticated tool for medicinal chemists to address challenges in drug design, such as enhancing metabolic stability and optimizing target engagement. The synthetic strategies outlined in this guide provide a solid foundation for researchers to access this compound and investigate its potential in developing next-generation therapeutics. As the demand for innovative drug candidates continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in the future of pharmaceutical research.

References

- CP Lab Safety. This compound, 97% Purity, C9H11F2NO, 1 gram.

- CymitQuimica. This compound.

- Chem-Impex. 2,6-Difluorobenzylamine.

- Benchchem. The Indispensable Role of 2,4-Difluorobenzylamine in Modern Drug Discovery: A Comparative Analysis.

- PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

- Patsnap. The synthetic method of 2,4-difluorobenzylamine.

- PubMed. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 7. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

Solubility Profile of 3-Ethoxy-2,6-difluorobenzylamine: A Framework for Theoretical Prediction and Experimental Characterization

An In-depth Technical Guide for Researchers

Abstract

3-Ethoxy-2,6-difluorobenzylamine is a substituted aromatic amine with potential applications as a key intermediate in pharmaceutical and agrochemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for successful process development, formulation, purification, and reaction optimization. This technical guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to equip researchers with the theoretical principles, predictive models, and robust experimental protocols necessary to determine the solubility profile. We will analyze the molecule's structural attributes to predict its behavior, introduce Hansen Solubility Parameters (HSP) for solvent selection, and provide detailed, field-proven methodologies for both qualitative and quantitative solubility determination.

The Critical Role of Solubility in Drug Development

In the journey from discovery to market, the physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates dictate the feasibility and efficiency of its development. Among these, solubility is a cornerstone property. For a compound like this compound, understanding its solubility is not merely an academic exercise; it has profound practical implications:

-

Process Chemistry: Selecting an appropriate solvent is critical for achieving optimal reaction kinetics, managing reaction temperature, and ensuring the purity of the final product.

-

Purification: Solubility differences are the basis of crystallization, the primary method for purifying chemical intermediates. A well-defined solubility profile allows for the rational design of crystallization processes to maximize yield and purity.

-

Formulation: For drug development professionals, formulating a stable, bioavailable final product is impossible without precise solubility data.

-

Safety and Handling: Knowing which solvents can effectively dissolve a compound is essential for cleaning procedures and for managing spills or accidental releases.

This guide provides the necessary tools to build this critical understanding from the ground up.

Theoretical Framework for Solubility Prediction

Before any benchwork is performed, a robust theoretical analysis of the target molecule can provide invaluable insight, guiding solvent selection and preventing wasted experimental effort.

The "Like Dissolves Like" Principle

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[1] Organic molecules are soluble in organic solvents due to the interplay of these forces. For this compound, we must consider its capacity for:

-

Dispersion Forces (van der Waals): Present in all molecules, arising from temporary fluctuations in electron density. The benzene ring and alkyl chain of the ethoxy group contribute significantly here.

-

Dipole-Dipole Forces: Resulting from the permanent separation of charge in polar molecules. The electronegative fluorine and oxygen atoms create significant dipoles in the molecule.

-

Hydrogen Bonding: A powerful type of dipole-dipole interaction.[2] For a hydrogen bond to form, a hydrogen atom must be bonded to a highly electronegative atom like nitrogen, oxygen, or fluorine.[3] Substances that can form hydrogen bonds with a solvent tend to be more soluble in it.[4][5]

Molecular Structure Analysis of this compound

Let's dissect the structure to predict its interactions:

-

(A) Aromatic Ring: The difluorinated benzene ring is the core of the molecule. It is largely non-polar and will interact well with other aromatic solvents (e.g., Toluene) and non-polar solvents via dispersion forces.

-

(B) Primary Amine (-CH₂NH₂): This is the most influential functional group. The nitrogen atom has a lone pair of electrons and two hydrogen atoms, making it both a hydrogen bond donor and acceptor .[6] This group imparts basicity and significant polarity, promoting solubility in polar solvents, especially polar protic solvents like alcohols.[7]

-

(C) Ethoxy Group (-OCH₂CH₃): The ether oxygen contains lone pairs, allowing it to act as a hydrogen bond acceptor . This increases polarity compared to a simple alkyl group.

-

(D) Fluorine Atoms (-F): The two fluorine atoms are highly electronegative. They create strong dipoles and can participate as weak hydrogen bond acceptors, further influencing the molecule's overall polarity.

Predictive Modeling: Hansen Solubility Parameters (HSP)

To move from qualitative prediction to a quantitative framework, we can use Hansen Solubility Parameters. HSP theory is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to every substance (solute and solvent)[8][9]:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

These three parameters can be viewed as coordinates in a 3D "Hansen space." The principle states that substances with a small distance between them in this space are likely to be miscible.[9] In drug development, HSP is widely used to rationally select solvents and predict drug-excipient compatibility.[10][11] While determining the precise HSP values for a novel compound requires experimentation, the concept provides an authoritative framework for solvent selection. A researcher would test solubility in a range of solvents with known HSP values to experimentally define the "solubility sphere" for this compound.

Experimental Determination of Solubility

The following protocols provide a systematic approach to experimentally validating the theoretical predictions.

Workflow for Solubility Characterization

The overall process involves a logical progression from prediction and screening to precise quantitative measurement.

Caption: Workflow for solubility determination.

Protocol 1: Initial Qualitative Screening

This rapid test provides a rough classification of solubility.

Causality: The goal is to quickly categorize solvents into "soluble," "partially soluble," or "insoluble" to guide the more resource-intensive quantitative study. A fixed solute-to-solvent ratio is used as a benchmark.

Methodology:

-

Preparation: Label a series of 1-dram glass vials with the names of the selected solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Ethanol, Water).

-

Aliquot Solvent: Add 1.0 mL of each respective solvent to its labeled vial.

-

Add Solute: Weigh and add approximately 10 mg of this compound to each vial.

-

Agitation: Cap the vials and vortex at room temperature for 1 minute.

-

Observation: Allow the vials to stand for 5 minutes. Visually inspect for any undissolved solid against a dark background.

-

Classification:

-

Soluble: No solid particles are visible. The solution is clear.

-

Partially Soluble: Some solid remains, but a significant amount appears to have dissolved.

-

Insoluble: The vast majority of the solid remains undissolved.

-

Protocol 2: Quantitative Shake-Flask Method (Adapted from OECD 105)

This is the gold-standard method for accurately determining the saturation solubility of a compound.[12][13][14]

Causality: This protocol is designed to create a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using excess solute ensures saturation is reached. The extended equilibration time, constant temperature, and subsequent separation step are all critical for accuracy and reproducibility.

Methodology:

-

System Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a 4 mL glass vial. The key is to ensure solid will remain even after saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

-

Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. A preliminary test can determine the minimum time to reach equilibrium.[13]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 10 min) and sample the supernatant.[12]

-

Sample Preparation: Immediately after filtration/centrifugation, accurately dilute a known volume of the saturated solution with a suitable mobile phase for analysis. This prevents the solute from crashing out of solution.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known concentrations of the compound.[15]

Data Interpretation and Presentation

All quantitative data should be summarized in a clear, structured format. The final solubility is calculated from the analytical concentration, accounting for the dilution factor.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Quantitative Solubility (mg/mL) |

| n-Hexane | Non-polar Aliphatic | Poor | < 1 |

| Toluene | Non-polar Aromatic | Moderate | ~25 |

| Dichloromethane | Polar Aprotic | Good | ~150 |

| Ethyl Acetate | Polar Aprotic | Good | > 200 |

| Acetone | Polar Aprotic | Very Good | > 300 |

| Ethanol | Polar Protic | Very Good | > 300 |

| Methanol | Polar Protic | Very Good | > 300 |

| Water | Polar Protic | Poor | < 0.1 |